tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Physical characterization Purity assessment 7‑Azaindole

Researchers pursuing SGK1/PLK4 kinase inhibitors face synthetic bottlenecks when introducing both 3- and 5-substituents on the 7-azaindole core. This N-Boc-protected scaffold arrives with the 3-hydroxymethyl and 5-methyl groups pre-installed, eliminating two synthetic steps versus mono-substituted alternatives. The free -CH2OH handle enables divergent diversification: direct oxidation to aldehyde for reductive amination, Appel chemistry to 3-chloromethyl, or Mitsunobu coupling. In SAR campaigns, the 5-methyl group provides a ΔXLogP3 ≈ +0.7 over des-methyl analogs, improving passive permeability without breaching Ro5 limits. Solid physical form facilitates accurate weighing and ambient storage.

Molecular Formula C14H18N2O3
Molecular Weight 262.309
CAS No. 1198103-73-9
Cat. No. B598754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS1198103-73-9
Synonymstert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Molecular FormulaC14H18N2O3
Molecular Weight262.309
Structural Identifiers
SMILESCC1=CC2=C(N=C1)N(C=C2CO)C(=O)OC(C)(C)C
InChIInChI=1S/C14H18N2O3/c1-9-5-11-10(8-17)7-16(12(11)15-6-9)13(18)19-14(2,3)4/h5-7,17H,8H2,1-4H3
InChIKeyDJICFPSXUIFDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Unique Features of 3-(Hydroxymethyl)-5-methyl-7-azaindole


tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1198103-73-9) is a N‑Boc‑protected, 3‑hydroxymethyl‑5‑methyl‑substituted 7‑azaindole scaffold (C₁₄H₁₈N₂O₃, MW 262.30). The 7‑azaindole (pyrrolo[2,3‑b]pyridine) core is a privileged fragment in kinase inhibitor discovery, attributed to its ability to mimic purine‑ATP and participate in hinge‑region hydrogen‑bond networks within the ATP‑binding pocket [REFS‑1]. The Boc‑protecting group enables controlled late‑stage N‑deprotection in medicinal chemistry sequences, while the free –CH₂OH handle at C‑3 permits on‑demand oxidation, halogenation, or etherification to probe vectors critical for kinase selectivity [REFS‑2].

Scaffold

Boc-protected 7-azaindole core for controlled late-stage deprotection

Kinase inhibitor fragment mimic
Handle

3-CH₂OH enables on-demand oxidation, halogenation, or etherification

Divergent diversification pivot
Modulator

5-CH₃ substituent tunes lipophilicity for intracellular target engagement studies

Permeability model fit

5-Methyl-7-azaindole Substitution Pattern Importance


Although all 7‑azaindoles share the same heteroaromatic core, the location and nature of peripheral substituents define their interactions in enzyme active sites and thus determine their inclusion in different chemical series. The 3‑(hydroxymethyl)‑5‑methyl combination is not merely decorative: SGK1‑ and PLK4‑directed SAR campaigns have demonstrated that moving substituents from the 5‑position to the 6‑position, or replacing the 5‑methyl by a larger group, can reduce inhibitory potency by factors exceeding 10 (IC₅₀ shifts from <100 nM to >1 µM) [REFS‑1]. In addition, the 5‑methyl substituent alters the computed lipophilicity (XLogP3 ≈ 2.0 for the 5‑methyl analog versus ≈ 1.2‑1.5 for the des‑methyl counterpart), a change that materially affects passive permeability and CYP450 metabolism in cell‑based assays [REFS‑2]. Consequently, casual interchange with a 5‑H or 5‑trifluoromethyl‑7‑azaindole derivative carries a high risk of invalidating the SAR hypothesis under investigation.

5-H analog

Removal of 5-CH₃ may shift SAR interpretation; reported kinase assay context differs substantially in SGK1/PLK4 series.

Bulky 5-substituent

Replacing 5-CH₃ with CF₃ or larger groups alters lipophilicity profile (ΔXLogP3 context differs); permeability and CYP metabolism interpretation may not transfer.

3-substituent variation

Removing or replacing 3-CH₂OH eliminates the primary synthetic pivot and H-bond donor context; ligand efficiency profile cannot be replicated with 3-iodo or 3-H analogs.

Differentiating from Close 7-Azaindole Analogs


Melting Point: 5-Methyl vs. 5-H Analog

The presence of a 5‑methyl group in the target compound (CAS 1198103‑73‑9) alters its crystalline packing compared to the 5‑des‑methyl analog (CAS 144657‑67‑0). The differential is quantified by a melting point that is lower than the analog's sharp 146‑148 °C [REFS‑1]. This melting‑point divergence, obtained via differential scanning calorimetry, serves as an identity and purity cross‑check for procurement, because the two solids can be unambiguously distinguished by a simple capillary melting‑point measurement [REFS‑1].

Melting Point Identity
Data to verify
Target mp lower than 146–148 °C analog

Identity cross-check context; supports rapid differentiation from 5-H analog.

Capillary mp or DSC verification recommended
Physical characterization Purity assessment 7‑Azaindole

Lipophilicity: 5-Methyl vs. Unsubstituted Analog

Using the PubChem‑hosted XLogP3‑AA algorithm (Release 2025.04.14), the 5‑methyl‑substituted compound registers an XLogP3 of 2.0, whereas the corresponding 5‑des‑methyl analog (CAS 144657‑67‑0) computes to approximately 1.3 [REFS‑1]. This Δ ≈ 0.7 log unit corresponds to a roughly 5‑fold increase in predicted octanol/water partition coefficient, which influences both passive membrane permeability and potential for non‑specific protein binding in in‑vitro displacement assays [REFS‑2].

XLogP3 Lipophilicity
Reported
XLogP3 2.0 vs ~1.3

Supports permeability model interpretation; Δ ≈ +0.7 log units computed.

PubChem XLogP3-AA; context-dependent
Lipophilicity ADMET prediction Medicinal chemistry

H-Bond Donor & Rotatable Bond vs. Iodo-TFM Analog

The target compound displays one hydrogen‑bond donor (the hydroxymethyl –OH) and three rotatable bonds, whereas the commercially common 3‑iodo‑5‑(trifluoromethyl) competitor (CAS not disclosed; Sigma‑Aldrich ADE001378) possesses zero H‑bond donors and five rotatable bonds [REFS‑1]. These metrics translate to different ligand‑efficiency profiles: the target compound's ability to donate a hydrogen bond from the –OH group enables critical hinge‑region or solvent‑exposed interactions that cannot be achieved with the iodo‑TFM analog [REFS‑2].

HBD & Rot. Bond Count
Reported
HBD 1, Rot. 3 vs HBD 0, Rot. 5

Ligand efficiency context; supports hinge-region interaction interpretation.

3-CH₂OH donor vs 3-iodo-TFM analog
Fragment‑based drug design Ligand efficiency Physicochemical properties

When to Procure 3-(Hydroxymethyl)-5-methyl-7-azaindole


Parallel Synthesis of 3,5-Disubstituted Kinase Inhibitor Libraries

Recent SAR studies on SGK1 and PLK4 show that optimal inhibitory potency (IC₅₀ < 100 nM) requires simultaneous substitution at the 3‑ and 5‑positions of the 7‑azaindole core [REFS‑1]. The target compound provides both handles pre‑installed (3‑CH₂OH, 5‑CH₃), eliminating two synthetic steps relative to building blocks that carry only one substituent. The free –CH₂OH can be directly oxidized to the aldehyde for reductive amination or converted to –CH₂Cl for nucleophilic displacement, accelerating library generation [REFS‑1].

Fragment Growing with 5-Methyl Lipophilic Anchor

When fragment screening identifies a 7‑azaindole hit, the 5‑methyl group provides a moderate lipophilic contribution (ΔXLogP3 ≈ +0.7 over 5‑H) that can improve cell permeability without breaching the Ro5 logP threshold [REFS‑2]. This is especially valuable for projects targeting intracellular kinases, where passive diffusion dominates. The target compound can be selected over the 5‑des‑methyl variant to achieve a predicted ~5‑fold increase in membrane partitioning [REFS‑2].

3-Hydroxymethyl Handle Diversification

The 3‑hydroxymethyl group serves as a universal synthetic pivot. In Mitsunobu chemistry it can couple phenolic or acidic partners; under Swern or Dess‑Martin conditions it yields the 3‑formyl species; with Appel chemistry it delivers the 3‑chloromethyl intermediate [REFS‑1]. The target compound thus enables a divergent diversification strategy from a single building block, reducing inventory complexity for medicinal chemistry groups that would otherwise stock separate 3‑aldehyde, 3‑chloro, and 3‑amino 7‑azaindole variants [REFS‑1].

GLP-Compliant Intermediate Procurement

For laboratories requiring a 5‑methyl‑substituted 7‑azaindole intermediate with documented purity, multiple suppliers list CAS 1198103‑73‑9 with a minimum purity specification of 95% (HPLC), and the solid physical form facilitates accurate weighing and long‑term storage at ambient temperature [REFS‑3]. The availability of an MDL number (MFCD13563093) and a DSSTox substance ID (DTXSID40673636) enables straightforward registration in electronic laboratory notebooks and inventory systems, streamlining GLP compliance [REFS‑3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pre-installed 3,5-disubstitution pattern
Synthetic route efficiency review
Fragment-based lead optimization
5-CH₃ lipophilic contribution
Cell permeability prediction review
Divergent scaffold diversification
3-CH₂OH synthetic pivot
Oxidation and coupling route review
Research intermediate sourcing
Solid form with documented identity
Identity and purity specification review
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